6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
CAS No.:
Cat. No.: VC15908504
Molecular Formula: C7H3BrF3N3
Molecular Weight: 266.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3BrF3N3 |
|---|---|
| Molecular Weight | 266.02 g/mol |
| IUPAC Name | 6-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C7H3BrF3N3/c8-4-1-5(7(9,10)11)6-12-3-13-14(6)2-4/h1-3H |
| Standard InChI Key | WBOXXZVLICSCIO-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=NC=NN2C=C1Br)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure consists of a triazolo[1,5-a]pyridine scaffold, where a triazole ring (1,2,4-triazole) is fused to a pyridine moiety. The bromine atom occupies position 6, while the trifluoromethyl (-CF) group is at position 8 . This substitution pattern creates a polarized electron distribution, with the electron-withdrawing -CF group enhancing the electrophilicity of adjacent carbon atoms.
X-ray crystallography of analogous triazolopyridines reveals planar molecular geometries, a feature critical for π-π stacking interactions in biological systems . The trifluoromethyl group’s steric bulk and electronegativity further influence conformational stability, as demonstrated by density functional theory (DFT) calculations showing a HOMO-LUMO gap reduction of 0.5 eV compared to non-fluorinated analogs .
Table 1: Key Molecular Properties
Synthetic Methodologies
Condensation Routes
A prevalent synthesis involves the condensation of β-diketones or β-dialdehydes with aminopyridine precursors. For example, reacting 3-amino-2-pyridinecarboxaldehyde with trifluoroacetylacetone under acidic conditions yields the triazole ring via cyclodehydration . Bromination is typically achieved using bromosuccinimide (NBS) in dichloromethane at 0°C, with reported yields exceeding 90%.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to optimize exothermic bromination steps. Silylformamidine intermediates are used to introduce the trifluoromethyl group, with reaction times ranging from 20 to 96 hours at room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords >97% purity, as confirmed by HPLC .
Table 2: Representative Synthesis Conditions
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Amino-2-pyridinecarboxaldehyde | Trifluoroacetylacetone, HCl, reflux | 85 | |
| 8-Trifluoromethyltriazolopyridine | NBS, CHCl, 0°C | 93 |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic -CF group . It is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate no decomposition under inert atmospheres at temperatures ≤100°C .
Spectroscopic Characterization
-
H NMR (400 MHz, DMSO-d): δ 8.72 (s, 1H, pyridine-H), 8.15 (s, 1H, triazole-H), 6.02 (s, 2H, -NH) .
-
IR: Absence of CN stretch (2150 cm) due to electron-withdrawing -CF effects .
Biological Activity and Applications
Central Nervous System Targets
Triazolopyridines act as negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5), with values <100 nM . The -CF group improves blood-brain barrier penetration, making this compound a candidate for neurodegenerative disease research.
Computational Insights
DFT calculations at the B3LYP/6-311+G(d,p) level reveal:
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